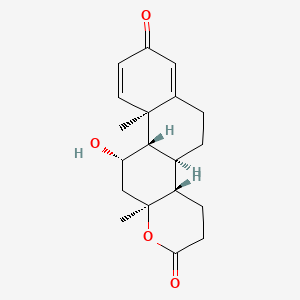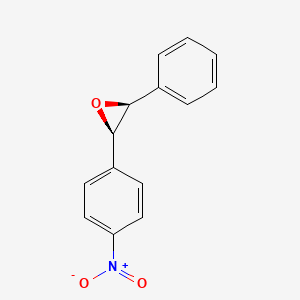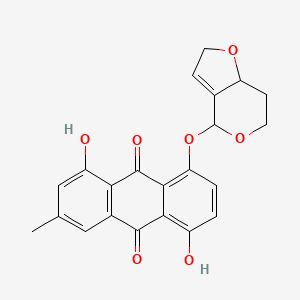
Mycotoxin 81
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycotoxin 81 is a naturally occurring toxic compound produced by certain types of fungi. These fungi can grow on various foodstuffs such as cereals, nuts, spices, dried fruits, and coffee beans, often under warm and humid conditions. Mycotoxins, including this compound, pose significant health risks to both humans and livestock, ranging from acute poisoning to long-term effects such as immune deficiency and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mycotoxin 81 involves the cultivation of specific fungal species under controlled environmental conditions. The fungi are grown on substrates that mimic their natural growth environments, such as grains or nuts. The production of this compound is influenced by factors such as pH, temperature, humidity, and substrate nutrition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in bioreactors with optimized conditions to maximize toxin yield. Post-cultivation, the mycotoxin is extracted and purified using techniques such as solid-phase extraction, liquid-liquid extraction, and matrix solid phase dispersion .
Análisis De Reacciones Químicas
Types of Reactions: Mycotoxin 81 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Mycotoxin 81 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of mycotoxin biosynthesis and detoxification.
Biology: Researchers use this compound to investigate its effects on cellular processes, including oxidative stress and DNA damage.
Medicine: It serves as a tool to study the toxicological effects of mycotoxins and develop therapeutic interventions.
Industry: this compound is used in the development of detection methods for food safety and quality control
Mecanismo De Acción
Mycotoxin 81 exerts its effects through several molecular pathways:
Oxidative Stress: It induces the production of reactive oxygen species, leading to cellular damage.
DNA Damage: this compound can interfere with DNA replication and repair mechanisms, causing mutations.
Immunosuppression: It affects the immune system by reducing the activity of specific immune cells and promoting inflammation
Comparación Con Compuestos Similares
Aflatoxins: Produced by Aspergillus species, these are among the most toxic mycotoxins.
Ochratoxin A: Known for its nephrotoxic effects, produced by Aspergillus and Penicillium species.
Zearalenone: Produced by Fusarium species, it has estrogenic effects.
Fumonisins: Produced by Fusarium species, these mycotoxins are known for their neurotoxic effects
Uniqueness of Mycotoxin 81: this compound is unique due to its specific molecular structure and the particular fungi that produce it. Its distinct biosynthetic pathway and the specific environmental conditions required for its production set it apart from other mycotoxins .
Propiedades
Número CAS |
93513-59-8 |
|---|---|
Fórmula molecular |
C22H18O7 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
8-(4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-4-yloxy)-1,5-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C22H18O7/c1-10-8-12-17(14(24)9-10)21(26)19-16(3-2-13(23)18(19)20(12)25)29-22-11-4-6-27-15(11)5-7-28-22/h2-4,8-9,15,22-24H,5-7H2,1H3 |
Clave InChI |
TUSQXSZBOGDCBU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4 |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4 |
Sinónimos |
1,5-dihydroxy-3-methyl-8-((2,6,7,7a-tetrahydro-4H-furo(3,2c)pyran-4-yl)oxy)-9,10-anthracenedione MT-81 toxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


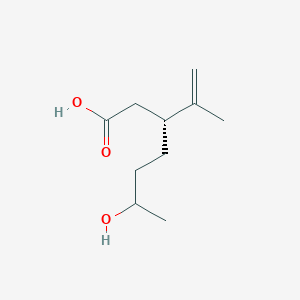
![[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1215539.png)
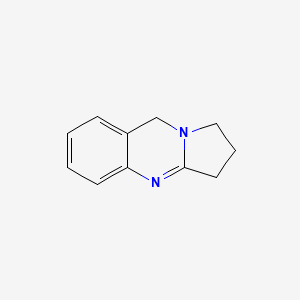
![(-)-7-[(6-Chloro-2-naphthalenyl)sulfonyl]tetrahydro-8A-(methoxymethyl)-1'-(4-pyridinyl)-spiro[5H-oxazolo[3,2-A]pyrazine-2(3H),4'-piperidin]-5-one](/img/structure/B1215542.png)
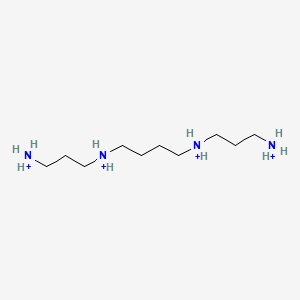

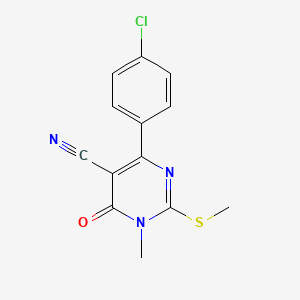


![N-cyclopropyl-3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1215551.png)
![N-[[(phenylmethyl)amino]-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1215552.png)
